molecular formula C9H7F2N B1410810 2,5-Difluoro-3-methylphenylacetonitrile CAS No. 1803823-58-6

2,5-Difluoro-3-methylphenylacetonitrile

Cat. No.: B1410810
CAS No.: 1803823-58-6
M. Wt: 167.15 g/mol
InChI Key: DWNZUVQMDZENNP-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylphenylacetonitrile is an organic compound with the molecular formula C9H7F2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2,5-difluoro-3-methylbenzyl chloride, is reacted with sodium cyanide (NaCN) under appropriate conditions to yield the desired acetonitrile compound .

Industrial Production Methods

Industrial production of 2,5-Difluoro-3-methylphenylacetonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-methylphenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 2,5-Difluoro-3-methylbenzoic acid.

    Reduction: 2,5-Difluoro-3-methylphenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-3-methylphenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-methylphenylacetonitrile depends on its specific application. In biological systems, the nitrile group can interact with enzymes, potentially inhibiting their activity or altering their function. The fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, such as proteins or nucleic acids. The exact pathways and targets would vary based on the specific context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-methylphenylacetonitrile
  • 2,3-Difluoro-4-methylphenylacetonitrile
  • 3,5-Difluoro-2,4,6-trinitroanisole

Uniqueness

2,5-Difluoro-3-methylphenylacetonitrile is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity, physical properties, and biological activity compared to other similar compounds. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications .

Properties

IUPAC Name

2-(2,5-difluoro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6-4-8(10)5-7(2-3-12)9(6)11/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNZUVQMDZENNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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